

Application Notes and Protocols for 3'-Demethylnobiletin Angiogenesis Assays

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Compound of Interest

Compound Name: 3'-Demethylnobiletin

Cat. No.: B149850

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

3'-Demethylnobiletin is a metabolite of nobiletin, a polymethoxyflavonoid found in citrus peels. Nobiletin has been the subject of extensive research for its anti-cancer and anti-inflammatory properties, including its ability to inhibit angiogenesis, the formation of new blood vessels.^{[1][2]} Angiogenesis is a critical process in tumor growth and metastasis.^{[1][2]} While direct studies on the anti-angiogenic effects of **3'-Demethylnobiletin** are limited, its structural similarity to nobiletin suggests it may possess similar biological activities. This document provides detailed protocols for key angiogenesis assays and summarizes the known anti-angiogenic signaling pathways of the parent compound, nobiletin, as a predictive framework for studying **3'-Demethylnobiletin**. The presented methodologies for in vitro and in vivo assays can be readily adapted to investigate the potential anti-angiogenic properties of **3'-Demethylnobiletin**.

Data Presentation: Anti-Angiogenic Effects of Nobiletin

The following tables summarize quantitative data from studies on nobiletin, which can serve as a reference for designing experiments with **3'-Demethylnobiletin**.

Table 1: In Vitro Anti-Angiogenic Effects of Nobiletin

| Assay Type | Cell Line | Nobiletin Concentration | Observed Effect | Reference |
|---------------------------------|-----------|-------------------------|--|---------------------|
| Tube Formation | HUVEC | 100 μ M | Significant inhibition of tube formation | [1] |
| Tube Formation | HUVEC | 200 μ M | Significant inhibition of tube formation | [1] |
| Migration Assay (Wound Healing) | HUVEC | 33 μ M | IC50 for migration inhibition | [3] |
| Migration Assay (Wound Healing) | HDMEC | 31 μ M | IC50 for migration inhibition | [3] |

Table 2: In Vivo Anti-Angiogenic Effects of Nobiletin

| Assay Type | Model | Nobiletin Dose | Observed Effect | Reference |
|--|--------------|----------------|-----------------------------------|---------------------|
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | 10 μ g/egg | ID50 for anti-angiogenic activity | [3] |

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) like Matrigel.[\[4\]](#)

Materials:

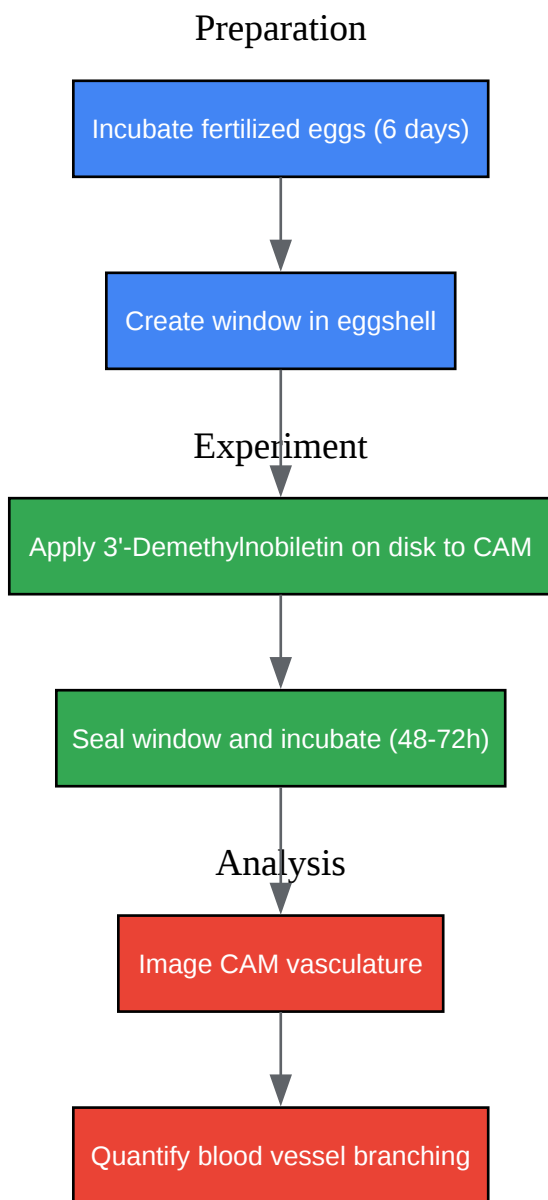
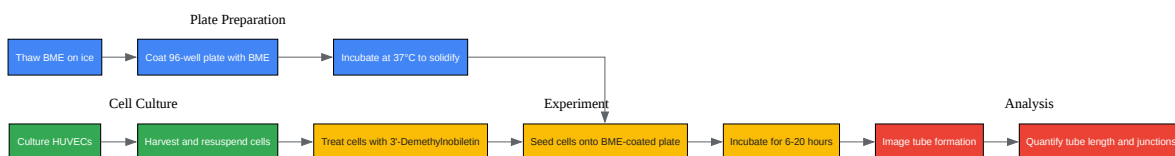
- Human Umbilical Vein Endothelial Cells (HUVECs)

- Endothelial Cell Growth Medium
- Basement Membrane Extract (BME), such as Matrigel®
- 96-well cell culture plates
- **3'-Demethylnobiletin** (or other test compounds)
- Calcein AM (for fluorescence imaging, optional)
- Inverted microscope with imaging capabilities

Protocol:

- Preparation of BME-coated plates:
 - Thaw BME on ice overnight at 4°C.
 - Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-cooled 96-well plate.
 - Ensure the BME is evenly distributed across the well surface.
 - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[\[4\]](#)
- Cell Preparation:
 - Culture HUVECs to 70-90% confluency.
 - Harvest cells using trypsin and neutralize.
 - Resuspend cells in endothelial cell growth medium at a concentration of 1×10^5 to 1.5×10^5 cells/mL.
- Treatment and Seeding:
 - Prepare different concentrations of **3'-Demethylnobiletin** in the cell suspension medium. Include a vehicle control (e.g., DMSO).
 - Add 100 µL of the cell suspension containing the test compound to each BME-coated well.

- Incubation and Imaging:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 6-20 hours.[\[4\]](#)
 - Monitor tube formation periodically under an inverted microscope.
 - Capture images of the formed tubular networks.
- Quantification (Optional):
 - Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).



Preparation

Mix Matrigel with angiogenic factor and 3'-DemethylInobiletin

In Vivo Experiment

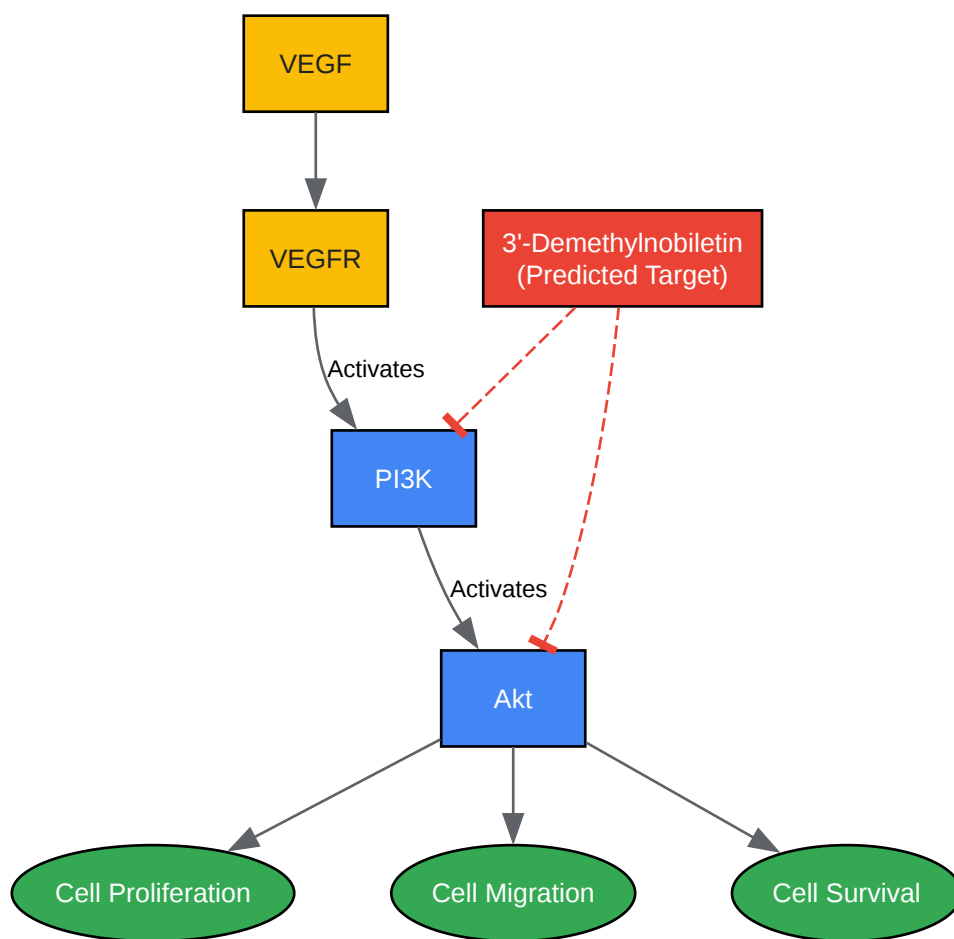
Subcutaneously inject Matrigel mixture into mice

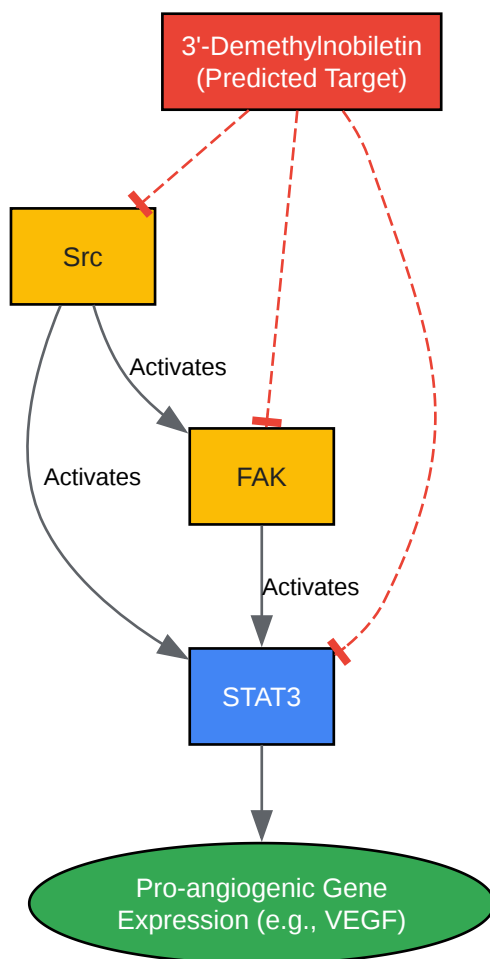
Allow vessel ingrowth (7-14 days)

Analysis

Excise Matrigel plugs

Quantify angiogenesis (Hemoglobin assay or IHC)





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References

- 1. Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER+ Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nobiletin, a citrus polymethoxyflavonoid, suppresses multiple angiogenesis-related endothelial cell functions and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promocell.com [promocell.com]
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